molecular formula C22H20ClFN2O3 B11314230 N-(2-chloro-4-fluorobenzyl)-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)propanamide

N-(2-chloro-4-fluorobenzyl)-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)propanamide

Cat. No.: B11314230
M. Wt: 414.9 g/mol
InChI Key: CBBNTDQMDOYFQK-UHFFFAOYSA-N
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Description

N-[(2-Chloro-4-fluorophenyl)methyl]-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chloro-4-fluorophenyl)methyl]-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)propanamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction often employs palladium catalysts and boronic acids to form carbon-carbon bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The choice of solvents, catalysts, and purification methods is optimized to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly used in the purification process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloro-4-fluorophenyl)methyl]-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

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Properties

Molecular Formula

C22H20ClFN2O3

Molecular Weight

414.9 g/mol

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-(2-methoxyphenoxy)-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C22H20ClFN2O3/c1-15(29-20-8-4-3-7-19(20)28-2)22(27)26(21-9-5-6-12-25-21)14-16-10-11-17(24)13-18(16)23/h3-13,15H,14H2,1-2H3

InChI Key

CBBNTDQMDOYFQK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1=C(C=C(C=C1)F)Cl)C2=CC=CC=N2)OC3=CC=CC=C3OC

Origin of Product

United States

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